![molecular formula C18H22N2O2S B1433075 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine CAS No. 1639263-80-1](/img/structure/B1433075.png)
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
Overview
Description
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a novel multimodal compound that has been studied for the treatment of major depressive disorder . It has combined effects on 5-HT (3A) and 5-HT (1A) receptors and on the serotonin (5-HT) transporter (SERT) .
Molecular Structure Analysis
The molecular formula of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is C18H22N2O2S . It has a molecular weight of 314.445 .Chemical Reactions Analysis
The compound displays high affinity for recombinant human 5-HT (1A) (K (i) = 15 nM), 5-HT (1B) (K (i) = 33 nM), 5-HT (3A) (K (i) = 3.7 nM), 5-HT (7) (K (i) = 19 nM), and noradrenergic β (1) (K (i) = 46 nM) receptors, and SERT (K (i) = 1.6 nM) .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . The melting point, boiling point, and flash point are not available .Scientific Research Applications
Piperazine Derivatives in Therapeutic Research
N-dealkylation and Metabolism of Arylpiperazine Derivatives
Arylpiperazine derivatives, which include compounds structurally related to 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, have been studied for their clinical applications mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This metabolism pathway suggests significant implications for understanding the pharmacological actions of these derivatives (Caccia, 2007).
Therapeutic Potential of Piperazine Derivatives
The therapeutic potential of piperazine-containing molecules spans across antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Slight modifications in the piperazine nucleus can lead to significant differences in medicinal potential, showcasing the versatility of this scaffold in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in the development of anti-mycobacterial agents, pointing towards its significant contribution to addressing global health challenges like tuberculosis (Girase et al., 2020).
Role in Antidepressants Development
A notable observation in the market for antidepressants is the presence of the piperazine substructure in many drugs. The piperazine moiety is believed to contribute to the favorable central nervous system (CNS) pharmacokinetic profile of these antidepressants, underscoring its importance in the design and development of new therapeutic agents in this category (Kumar et al., 2021).
Cytoprotective Action in Metabolic Agents
Piperazine derivatives like Trimetazidine, used for angina pectoris treatment, showcase the metabolic cytoprotective action without major effects on hemodynamics or myocardial oxygen consumption. This underlines the potential of piperazine compounds in cardiovascular therapeutics (Cargnoni et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPAWWWQMLKDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



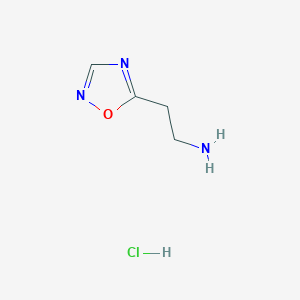
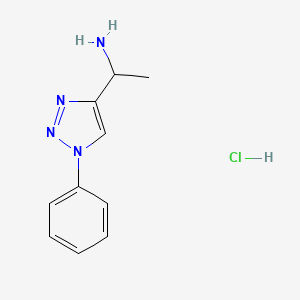
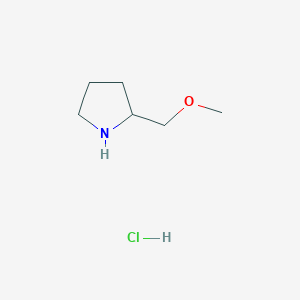
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
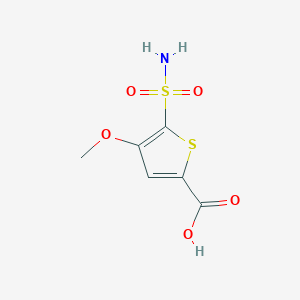
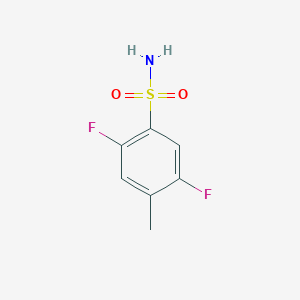
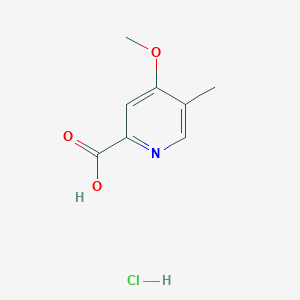
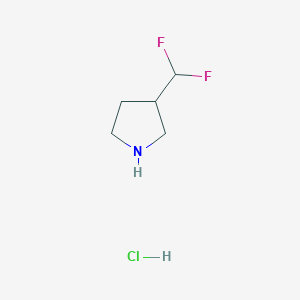
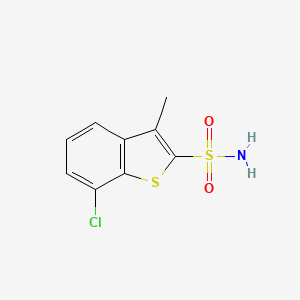
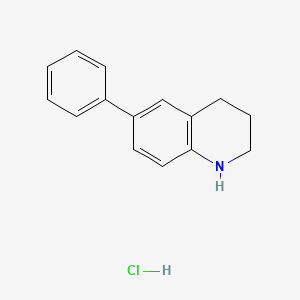
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
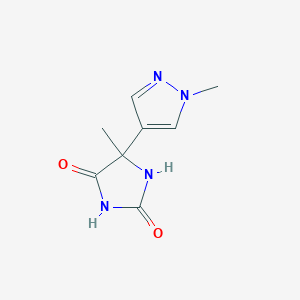
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)